molecular formula C13H15N3O2 B6156979 1-[5-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]methanamine CAS No. 1379002-42-2

1-[5-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]methanamine

Cat. No. B6156979
CAS RN: 1379002-42-2
M. Wt: 245.3
InChI Key:
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Description

1-[5-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]methanamine (MDDPA) is a synthesized compound that has been studied for its potential applications in scientific research. MDDPA is a synthetic compound that has a wide range of properties and applications, including being used as a research tool for biochemical and physiological studies. MDDPA is structurally similar to other benzodioxin derivatives and has a number of unique characteristics that make it an attractive option for lab experiments.

Mechanism of Action

The exact mechanism of action of 1-[5-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]methanamine is not yet fully understood. However, it is believed that 1-[5-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]methanamine binds to specific receptors in the body, which then triggers a cascade of biochemical and physiological effects. These effects can range from changes in gene expression to changes in physiological processes.
Biochemical and Physiological Effects
1-[5-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]methanamine has been studied for its potential effects on the biochemical and physiological processes of cells and tissues. Studies have shown that 1-[5-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]methanamine can affect the expression of genes, alter the activity of enzymes, and modulate the activity of ion channels. It has also been shown to affect the metabolism of cells, regulate the release of hormones, and affect the structure and function of proteins.

Advantages and Limitations for Lab Experiments

1-[5-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]methanamine has a number of advantages for lab experiments. It is easy to synthesize, and its effects on cells and tissues can be easily observed. Additionally, 1-[5-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]methanamine can be used to study a variety of biochemical and physiological processes. However, there are also some limitations to the use of 1-[5-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]methanamine in lab experiments. 1-[5-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]methanamine is a synthetic compound, and its effects may not be the same as naturally occurring compounds. Additionally, 1-[5-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]methanamine is not always stable in solution, and it can be degraded by light and heat.

Future Directions

The potential applications of 1-[5-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]methanamine are still being explored. Future research may focus on the use of 1-[5-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]methanamine to study the effects of compounds on the central nervous system and the cardiovascular system. Additionally, research may focus on the development of more stable forms of 1-[5-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]methanamine, as well as the development of new synthetic methods to produce 1-[5-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]methanamine. Furthermore, research may focus on the use of 1-[5-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]methanamine as a tool for drug discovery and drug development. Finally, research may focus on the use of 1-[5-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]methanamine to study the biochemical and physiological effects of compounds on cells and tissues.

Synthesis Methods

1-[5-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]methanamine can be synthesized in a three-step process. The first step involves the condensation of 5-hydroxy-2-methyl-1,4-benzodioxin with 1-ethyl-3-methyl-1H-pyrazol-5-one in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting compound with dimethylformamide in the presence of a base such as sodium hydroxide. The final step involves the reaction of the resulting compound with p-toluenesulfonic acid in the presence of a base such as sodium hydroxide.

Scientific Research Applications

1-[5-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]methanamine has a number of potential applications in scientific research. It has been used as a tool to study the biochemical and physiological effects of compounds on cells and tissues. It has also been used in drug discovery and drug development studies. 1-[5-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]methanamine has also been used to study the effects of compounds on the central nervous system and the cardiovascular system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazole ring and the benzodioxin ring separately, followed by their coupling to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde", "formaldehyde", "ammonium chloride", "sodium hydroxide", "methanol", "acetic acid", "sodium acetate", "triethylamine", "methanesulfonic acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "methylamine" ], "Reaction": [ "Synthesis of pyrazole ring:", "Step 1: Condensation of 4-methylbenzaldehyde and ethyl acetoacetate in the presence of ammonium chloride and sodium hydroxide to form 4-methyl-5-phenyl-2,4-dihydro-3H-pyrazol-3-one.", "Step 2: Treatment of 4-methyl-5-phenyl-2,4-dihydro-3H-pyrazol-3-one with hydrazine hydrate in methanol to form 4-methyl-5-phenylpyrazole.", "Step 3: Reaction of 4-methyl-5-phenylpyrazole with formaldehyde and ammonium chloride in acetic acid to form 1-(4-methyl-5-phenylpyrazol-3-yl)methanamine.", "Synthesis of benzodioxin ring:", "Step 4: Condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with methylamine in the presence of triethylamine and methanesulfonic acid to form 7-methyl-2,3-dihydro-1,4-benzodioxin-6-amine.", "Step 5: Diazotization of 7-methyl-2,3-dihydro-1,4-benzodioxin-6-amine with sodium nitrite and hydrochloric acid to form 7-methyl-2,3-dihydro-1,4-benzodioxin-6-diazonium chloride.", "Step 6: Coupling of 1-(4-methyl-5-phenylpyrazol-3-yl)methanamine with 7-methyl-2,3-dihydro-1,4-benzodioxin-6-diazonium chloride in the presence of sodium acetate and sodium bicarbonate to form 1-[5-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]methanamine." ] }

CAS RN

1379002-42-2

Product Name

1-[5-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]methanamine

Molecular Formula

C13H15N3O2

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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